

Techniques for quantifying 15-LOX-1 metabolites in biological samples

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Compound of Interest

Compound Name: 15-LOX-IN-1

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Application Notes and Protocols for Quantifying 15-LOX-1 Metabolites

Introduction

15-lipoxygenase-1 (15-LOX-1) is a crucial enzyme in the metabolism of polyunsaturated fatty acids, primarily converting arachidonic acid into 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is then rapidly reduced to 15-hydroxyeicosatetraenoic acid (15-HETE)[1][2]. These lipid mediators are involved in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiovascular disease[3][4]. Accurate quantification of 15-LOX-1 metabolites in biological samples such as plasma, serum, tissue homogenates, and cell culture supernatants is critical for understanding their roles in disease and for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the quantification of 15-LOX-1 metabolites using three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and High-Performance Liquid Chromatography (HPLC).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note: LC-MS/MS is considered the gold standard for the quantification of eicosanoids due to its high sensitivity, specificity, and accuracy[3][5]. This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. It allows for the simultaneous measurement of multiple analytes in a single run, making it highly efficient for profiling complex lipid mediator pathways[3][4]. The use of stable isotope-labeled internal standards ensures accurate quantification by correcting for sample loss during preparation and for matrix effects during ionization[6].

Key Experimental Protocols:

A. Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a widely used technique for extracting and concentrating eicosanoids from biological matrices, offering high recovery yields (often above 90%) and effective removal of interfering substances like proteins and phospholipids[3][4][7].

- Materials:
 - C18 SPE Cartridges (e.g., Sep-Pak C18, Waters; or Bond Elut C18, Agilent)[8]
 - Biological sample (e.g., plasma, serum, tissue homogenate)
 - Antioxidant (e.g., Butylated Hydroxytoluene - BHT)
 - Internal Standards (e.g., 15(S)-HETE-d8)[6][9]
 - Methanol, Water, Hexane, Methyl Formate or Ethyl Acetate[8]
 - Formic acid or Acetic acid[7]
 - Nitrogen gas evaporator
- Protocol:
 - Sample Acidification & Spiking: Acidify the biological sample to pH ~3.5 with dilute formic or acetic acid. Add an antioxidant (like BHT) to prevent auto-oxidation and spike with deuterated internal standards (e.g., 15(S)-HETE-d8)[3][5][8].

- Cartridge Conditioning: Condition the C18 SPE cartridge by washing sequentially with 5-10 mL of methanol and then 5-10 mL of water (pH 3.5)[8].
- Sample Loading: Load the prepared sample onto the conditioned SPE cartridge. A slow flow rate of about 0.5 mL/minute is recommended.
- Washing: Wash the cartridge to remove impurities. A typical wash sequence is 10 mL of water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane to elute more polar lipids[8].
- Elution: Elute the target 15-LOX-1 metabolites with 5-10 mL of methyl formate or ethyl acetate into a clean collection tube[8].
- Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas[8]. Reconstitute the dried residue in a small volume (e.g., 50-100 μ L) of the initial LC mobile phase (e.g., Methanol/Water 50:50) for injection into the LC-MS/MS system[4][8].

B. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in immiscible aqueous and organic solvents. It is an effective, albeit sometimes more labor-intensive, alternative to SPE[3][10].

- Materials:
 - Biological sample (e.g., plasma, urine)
 - Internal Standards (e.g., 15(S)-HETE-d8)[9]
 - Extraction Solvent (e.g., Acetic acid/2-propanol/hexane mixture)[9]
 - Hexane
 - Vortex mixer and Centrifuge
 - Nitrogen gas evaporator
- Protocol:

- Sample Preparation: To 200 μ L of plasma or urine, add 10 μ L of the internal standard mixture[9].
- Extraction: Add 1.0 mL of an extraction solvent mixture (e.g., 10% v/v acetic acid in water/2-propanol/hexane at a 2/20/30 ratio)[9]. Vortex briefly.
- Phase Separation: Add 2.0 mL of Hexane, cap the tube, and vortex for 3 minutes. Centrifuge the sample at 2000 x g for 5 minutes to separate the aqueous and organic layers[9].
- Collection: Carefully transfer the upper organic layer (hexane) to a new tube.
- Drying and Reconstitution: Evaporate the hexane extract under a stream of nitrogen. Reconstitute the residue in the appropriate mobile phase for LC-MS/MS analysis[9].

C. LC-MS/MS Analysis Protocol

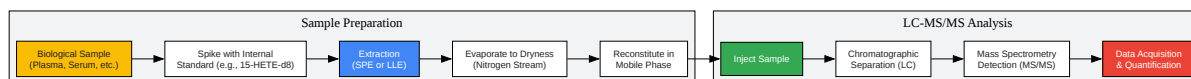
- Instrumentation:
 - UPLC or HPLC system (e.g., Agilent, Waters)
 - Triple quadrupole mass spectrometer (e.g., SCIEX, Thermo)[7][9]
 - C18 reverse-phase column (e.g., 2.1 \times 250mm, 5 μ m particle size)[9]
- LC Conditions:
 - Mobile Phase A: 0.1% or 0.2% Acetic Acid in Water[9][11]
 - Mobile Phase B: 0.1% Acetic Acid in Acetonitrile/Methanol (90:10)[11]
 - Flow Rate: 0.2 - 0.3 mL/min[9][11]
 - Gradient: A typical gradient starts at a lower percentage of organic phase (e.g., 20% B), ramps up to a high percentage (e.g., 95% B) to elute the analytes, holds for a few minutes, and then re-equilibrates at the initial conditions[11]. A total run time is often around 25 minutes[11].

- Injection Volume: 10-40 μ L[9][11]
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for eicosanoids[11].
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For 15-HETE, a common transition is m/z 319.2 \rightarrow 219.0[11][12].
 - Source Parameters: Optimize parameters like ion spray voltage (-4.2 to -4.5 kV), source temperature (350-500°C), and gas pressures for maximum signal intensity[9][11].

Quantitative Data Summary (LC-MS/MS)

Analyte	Matrix	Method	LOQ (Limit of Quantification)	Recovery (%)	Reference
15-HETE	Human Serum	UPLC-MS/MS	0.048 - 0.44 ng/mL	>64.5%	[5]
15(S)-HETE	Plasma/Urine	HPLC-MS/MS	<0.09 ng/mL	Not Specified	[9]
Multiple Eicosanoids	Rat Brain	LC/MS	1.24 - 12.14 pg/mg	Not Specified	[6]
Multiple Eicosanoids	Human Serum, Sputum	LC-MS/MS	0.2 - 3 ng/mL	Not Specified	[11]

Diagrams: LC-MS/MS Workflow



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Caption: Workflow for 15-LOX-1 metabolite analysis by LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note: ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like 15-HETE, a competitive ELISA format is typically used[13][14]. In this format, free 15-HETE in the sample competes with a labeled 15-HETE conjugate for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of 15-HETE in the sample. ELISAs are well-suited for high-throughput screening of a large number of samples and do not require the extensive instrumentation of mass spectrometry[15][16].

General Competitive ELISA Protocol (based on commercial kits)

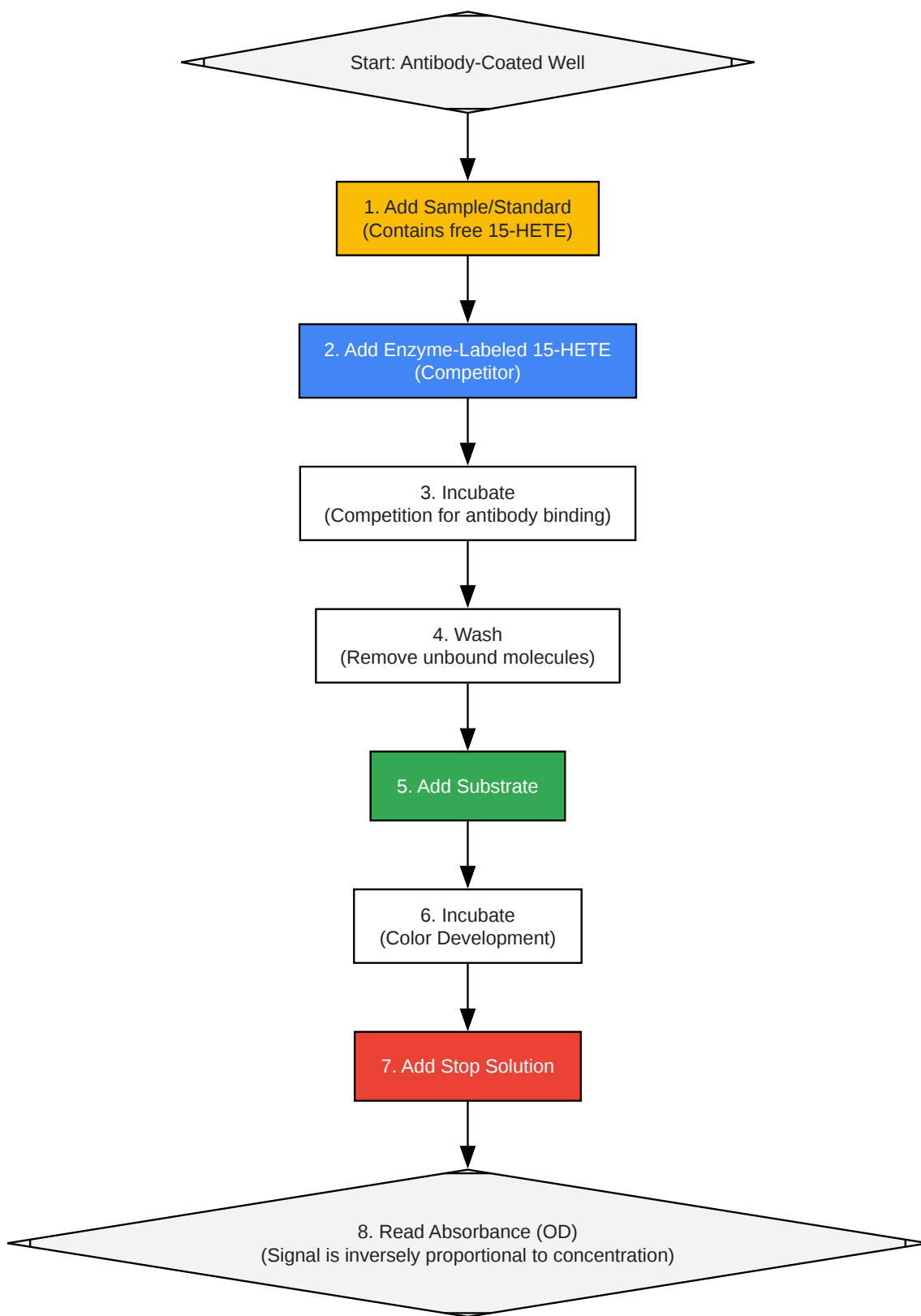
- Materials:
 - 15(S)-HETE ELISA Kit (e.g., from Cayman Chemical, Abcam, MyBioSource)[13][17]
 - Microplate pre-coated with antibody
 - 15-HETE standards
 - 15-HETE-conjugate (e.g., HRP or AP-labeled)
 - Wash Buffer, Assay Buffer
 - Substrate Solution (e.g., TMB for HRP)[14]

- Stop Solution (e.g., sulfuric acid)[14]
- Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm for TMB)[14].
- Protocol:
 - Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Create a serial dilution of the 15-HETE standard to generate a standard curve[17].
 - Add Standards and Samples: Pipette 50 μ L of the standards and biological samples into the appropriate wells of the antibody-coated microplate[14].
 - Add Conjugate & Antibody: Add 50 μ L of the enzyme-conjugated 15-HETE to each well, followed immediately by 50 μ L of the specific antibody solution (this order may vary by kit) [14].
 - Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 1 hour at 37°C or 18-24 hours at 4°C)[14].
 - Washing: Decant the contents of the wells and wash the plate 3-5 times with 1X Wash Buffer to remove unbound reagents[13].
 - Substrate Addition: Add the substrate solution (e.g., 90 μ L of TMB) to each well and incubate in the dark for a specified time (e.g., 20 minutes at 37°C) to allow for color development[14].
 - Stop Reaction: Add 50 μ L of Stop Solution to each well to terminate the enzyme-substrate reaction. The color will typically change from blue to yellow[13][14].
 - Read Absorbance: Immediately measure the optical density (OD) of each well using a microplate reader at 450 nm[14].
 - Calculation: Plot the OD values of the standards against their known concentrations to create a standard curve. Interpolate the concentration of 15-HETE in the samples from this curve[13].

Quantitative Data Summary (ELISA Kits)

Kit Name / Analyte	Sample Types	Detection Range	Sensitivity	Reference
15(S)-HETE ELISA Kit (Cayman)	Plasma, Serum, Urine	78 - 10,000 pg/mL	Midpoint (50% B/B0) of 700-1,200 pg/mL	[17]
15(S)-HETE ELISA Kit (Abcam)	Plasma, Serum, Urine, Media	Not Specified	Not Specified	
Human 15-HETE ELISA Kit (ELK)	Serum, Plasma, Saliva, etc.	Not Specified	Not Specified	[14]
GENLISA™ Human 15-HETE ELISA	Serum, Plasma, Media	0.156 – 10 ng/mL	0.05 ng/mL	[18]
Human ALOX15 ELISA Kit (ELK)	Tissue homogenates, cell lysates	1.57 - 100 ng/mL	0.54 ng/mL	[19]

Diagrams: Competitive ELISA Workflow



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Caption: Workflow for a competitive ELISA to quantify 15-HETE.

High-Performance Liquid Chromatography (HPLC)

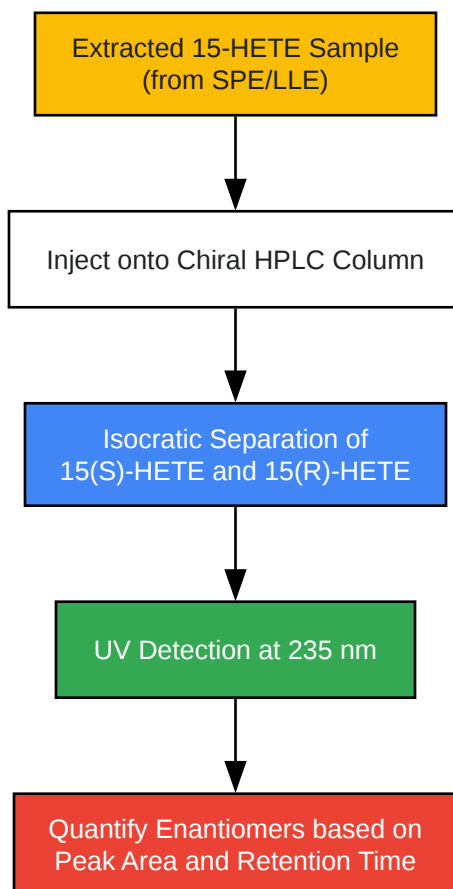
Application Note: HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. For 15-LOX-1 metabolites, reverse-phase HPLC is commonly used to separate different HETE isomers[12][20]. A key application of HPLC in this field is chiral phase analysis, which is essential for distinguishing between stereoisomers, such as the enzymatically produced 15(S)-HETE and the non-enzymatically or COX-derived 15(R)-HETE[12][21]. This separation is critical for determining the specific enzymatic origin of the metabolite. Detection is often performed using a UV detector, monitoring at the characteristic absorbance maximum for conjugated dienes (~235 nm)[12].

Chiral Phase HPLC Protocol for 15-HETE Enantiomers

- Materials:
 - HPLC system with UV detector
 - Chiral HPLC column (e.g., Chiralcel OD-H)
 - Extracted and purified 15-HETE sample (from SPE or LLE)
 - 15(S)-HETE and 15(R)-HETE authentic standards
 - HPLC-grade solvents (e.g., Hexane, 2-Propanol, Acetic Acid)
- Protocol:
 - Sample Preparation: The 15-HETE fraction is first isolated from the biological sample using SPE or LLE as described in the LC-MS/MS section. The purified fraction is then dried and reconstituted in the HPLC mobile phase.
 - HPLC System Setup:
 - Column: Chiral phase column.
 - Mobile Phase: An isocratic mobile phase is often used, for example, Hexane/2-Propanol/Acetic Acid (e.g., 100:2:0.1 v/v/v). The exact ratio may need optimization.

- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detector set to 235 nm[12].
- Standard Injection: Inject authentic standards of 15(S)-HETE and 15(R)-HETE individually and as a mixture to determine their respective retention times and confirm column resolution.
- Sample Injection: Inject the prepared sample onto the column.
- Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times to those of the authentic standards. Quantify the amount of each enantiomer by integrating the area under the corresponding peak and comparing it to a standard curve.

Diagrams: Chiral HPLC Analysis Workflow

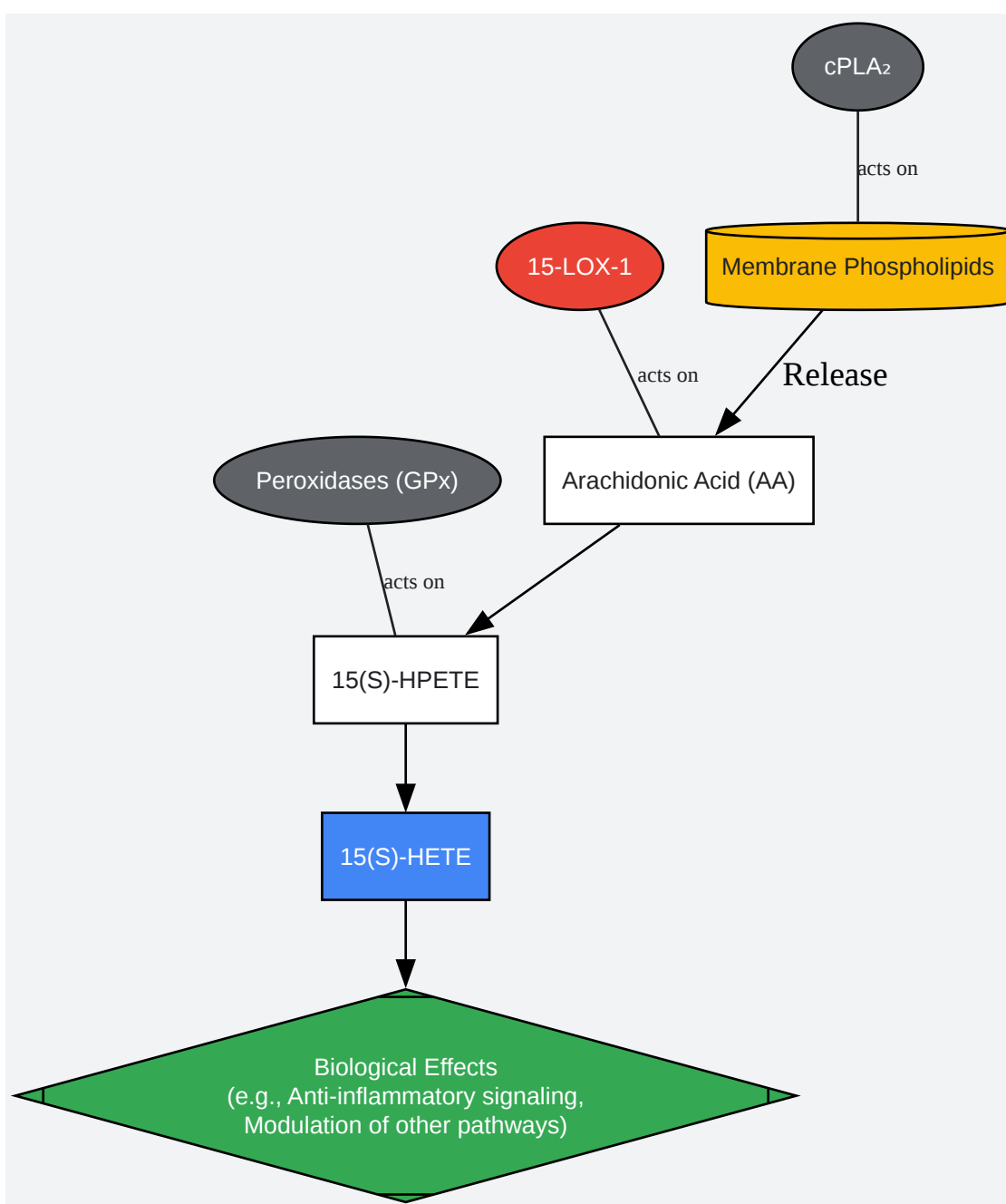


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Caption: Workflow for chiral separation of 15-HETE enantiomers by HPLC.

15-LOX-1 Signaling Pathway

The 15-LOX-1 enzyme acts on arachidonic acid (AA), which is released from cell membrane phospholipids. It catalyzes the insertion of molecular oxygen to form 15-HPETE. This unstable intermediate is then quickly reduced by peroxidases, like glutathione peroxidase, to the more stable 15-HETE. 15-HETE can then exert various biological effects, contributing to inflammatory responses and other cellular processes[1].



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Caption: Simplified signaling pathway of 15-LOX-1 metabolism.

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